molecular formula C10H14BrN5NaO13P3 B1380637 8Br-ATP sodium salt CAS No. 81035-56-5

8Br-ATP sodium salt

Cat. No. B1380637
CAS RN: 81035-56-5
M. Wt: 608.06 g/mol
InChI Key: CDLMOHDSMLZBCO-GWTDSMLYSA-M
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Description

8-Br-ATP is an analogue of adenosine-5’-O-triphosphate (ATP) in which the hydrogen in position 8 of the nucleobase is replaced by bromine . It is an ATP analogue with a changed syn/anti ratio, used for receptor mapping studies and as a starting structure for 8-modified ATP derivatives .


Molecular Structure Analysis

The molecular formula of 8-Br-ATP sodium salt is C10H14BrN5NaO13P3. It is an analogue of ATP, with a bromine atom replacing a hydrogen atom in the 8th position of the nucleobase .


Physical And Chemical Properties Analysis

8-Br-ATP sodium salt has a molecular weight of 608.06 g/mol. It is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose .

Scientific Research Applications

  • Receptor Mapping Studies

    • Application : 8-Br-ATP is an analogue of adenosine-5’-O-triphosphate (ATP) where the hydrogen in position 8 of the nucleobase is replaced by bromine . This change in the syn/anti ratio makes it useful for receptor mapping studies .
    • Method : The compound is typically used in aqueous solution form at a concentration of 10 mM . Other salt forms of 8-Br-ATP are available upon request .
    • Results : The use of 8-Br-ATP in receptor mapping studies can help in understanding the interaction of myosin with ATP analogues .
  • Plant Responses to Salt Stress

    • Application : Understanding the molecular mechanisms that affect salt tolerance in plants and devising strategies to develop/breed salt-resilient crops have been the primary goals of plant salt stress signaling research .
    • Results : The use of 8-Br-ATP in this field can potentially contribute to the development of salt-resilient crops .
  • ATP Analogue Studies

    • Application : 8-Br-ATP is used in conjunction with other ATP analogues to study and resolve ATP-site binding effects on receptor and enzyme function and specificity .
    • Results : The use of 8-Br-ATP in ATP analogue studies can help in understanding the interaction of various receptors and enzymes with ATP analogues .
  • Aqueous Two-Phase Systems (ATPS)

    • Application : ATPS is a liquid–liquid fractionation method based on the incompatibility of two aqueous solutions . While the source does not specifically mention 8-Br-ATP, it is possible that it could be used in such systems.
    • Results : The use of ATPS, potentially involving 8-Br-ATP, can contribute to the development of efficient separation processes for biomaterials .
  • Cell Reprogramming

    • Application : 8-Br-ATP has been found to enhance the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells .
    • Method : The compound is typically used at a concentration of 0.1 mM .
    • Results : The use of 8-Br-ATP in cell reprogramming can potentially improve the efficiency of the process .
  • ATP Analogue Studies

    • Application : 8-Br-ATP is used in conjunction with other ATP analogues to study and resolve ATP-site binding effects on receptor and enzyme function and specificity .
    • Results : The use of 8-Br-ATP in ATP analogue studies can help in understanding the interaction of various receptors and enzymes with ATP analogues .
  • Aqueous Two-Phase Systems (ATPS)

    • Application : ATPS is a liquid–liquid fractionation method based on the incompatibility of two aqueous solutions . While the source does not specifically mention 8-Br-ATP, it is possible that it could be used in such systems.
    • Results : The use of ATPS, potentially involving 8-Br-ATP, can contribute to the development of efficient separation processes for biomaterials .
  • Cell Reprogramming

    • Application : 8-Br-ATP has been found to enhance the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells .
    • Method : The compound is typically used at a concentration of 0.1 mM .
    • Results : The use of 8-Br-ATP in cell reprogramming can potentially improve the efficiency of the process .

properties

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLMOHDSMLZBCO-GWTDSMLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5NaO13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8Br-ATP sodium salt

CAS RN

81035-56-5
Record name 8-Bromoadenosine 5'-triphosphate sodium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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